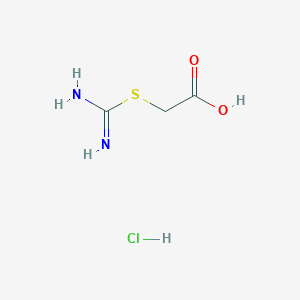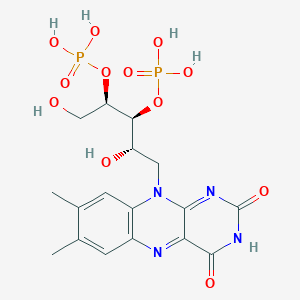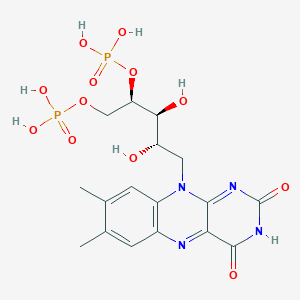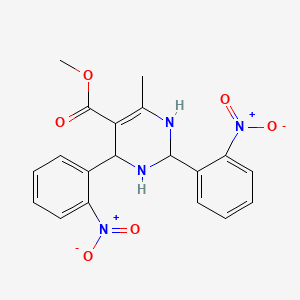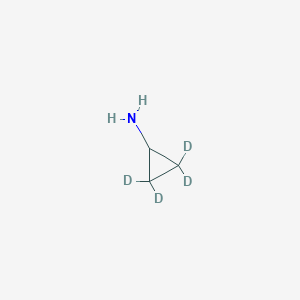
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O6 and its molecular weight is 336.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid involves the protection of the amine group, nitration of the benzene ring, coupling of the protected amine with the nitro-substituted benzene, and deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "L-proline", "Di-tert-butyl dicarbonate", "3-nitrobenzaldehyde", "Sodium nitrite", "Sulfuric acid", "Sodium nitrate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Protection of L-proline: L-proline is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to form (2S)-2-[(tert-butoxycarbonyl)amino]propanoic acid.", "2. Nitration of 3-nitrobenzaldehyde: 3-nitrobenzaldehyde is nitrated using a mixture of sulfuric acid and sodium nitrate to form 3-nitrobenzaldehyde-4-nitrobenzoic acid.", "3. Coupling of the protected amine with the nitro-substituted benzene: (2S)-2-[(tert-butoxycarbonyl)amino]propanoic acid is coupled with 3-nitrobenzaldehyde-4-nitrobenzoic acid in the presence of a reducing agent such as sodium borohydride to form (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid.", "4. Deprotection of the amine and carboxylic acid groups: (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid is deprotected using hydrochloric acid to remove the tert-butoxycarbonyl group and sodium hydroxide to remove the nitro group, yielding (3R,4S)-1-(carboxy)-4-(3-aminophenyl)pyrrolidine-3-carboxylic acid." ] } | |
CAS No. |
959577-50-5 |
Molecular Formula |
C16H20N2O6 |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-12(13(9-17)14(19)20)10-5-4-6-11(7-10)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) |
InChI Key |
PNIVAHKGWKAAIG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Synonyms |
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic Acid; Trans-1-Boc-4-(3-nitrophenyl)pyrrolidine-3-carboxylic Acid; 1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-(3-nitrophenyl)-3-pyrrolidinecarboxylic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



